N-Propionylpyrazine-2-carboxamide

Description

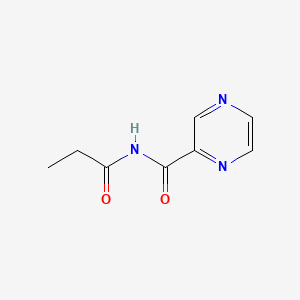

N-Propionylpyrazine-2-carboxamide is a pyrazine derivative characterized by a propionyl group (CH₂CH₂CO-) attached to the carboxamide nitrogen of pyrazine-2-carboxamide. Its molecular formula is C₉H₁₁N₃O₃, with a molecular weight of 209.20 g/mol . Pyrazine carboxamides are typically synthesized via condensation reactions between pyrazine-2-carboxylic acid and amines, often mediated by coupling agents like triphenylphosphite or chloroformates .

Properties

CAS No. |

140670-54-8 |

|---|---|

Molecular Formula |

C8H9N3O2 |

Molecular Weight |

179.179 |

IUPAC Name |

N-propanoylpyrazine-2-carboxamide |

InChI |

InChI=1S/C8H9N3O2/c1-2-7(12)11-8(13)6-5-9-3-4-10-6/h3-5H,2H2,1H3,(H,11,12,13) |

InChI Key |

IWNKHQMUWGSXGK-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC(=O)C1=NC=CN=C1 |

Synonyms |

Pyrazinecarboxamide, N-(1-oxopropyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propionylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with ammonia or an amine to form the desired carboxamide .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a reactor, allowing for precise control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

N-Propionylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles and nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions

Major Products Formed

Oxidation: Pyrazine-2-carboxylic acid derivatives.

Reduction: Pyrazine-2-carboxamide derivatives with amine groups.

Substitution: Various substituted pyrazine derivatives depending on the reagents used

Scientific Research Applications

N-Propionylpyrazine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.

Biology: Studied for its potential antimicrobial and antifungal properties

Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Propionylpyrazine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit the synthesis of fatty acids, which are essential for bacterial growth and replication. This inhibition occurs through the interference with fatty acid synthase enzymes, leading to the accumulation of toxic intermediates and eventual cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrazine carboxamides exhibit diverse biological and physicochemical properties depending on substituents. Key analogs include:

N-Acetylpyrazine-2-carboxamide (C₇H₇N₃O₂, 165.15 g/mol)

- Substituent : Acetyl group (COCH₃) instead of propionyl.

- Impact : The shorter acyl chain reduces molecular weight and may alter solubility and metabolic stability compared to N-propionyl derivatives .

5-Alkylamino-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides

- Substituents: Alkylamino groups (e.g., pentylamino) at position 5 and a trifluoromethylphenyl group on the amide nitrogen.

N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide

- Substituents : Methyl groups on the pyrazine ring and amide nitrogen, plus a nitroaryl group.

- Impact : Electron-withdrawing nitro groups may reduce reactivity, as reflected in lower synthesis yields (22–27%) .

N-(2-Aminoethyl)pyrazine-2-carboxamide (C₇H₁₀N₄O, 166.18 g/mol)

- Substituent: Aminoethyl group on the amide nitrogen.

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.